molecular formula C9H10O4 B167994 4-(2-hydroxyethoxy)benzoic Acid CAS No. 1711-24-6

4-(2-hydroxyethoxy)benzoic Acid

Cat. No. B167994
CAS RN: 1711-24-6
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
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Patent
US04293435

Procedure details

50 g of p-(2-hydroxyethoxy)-benzoic acid, 130 g of methacrylic acid, 5 g of p-toluenesulfonic acid and 5 g of hydroquinone as an inhibitor are dissolved in 200 ml of CHCl3 and the solution is refluxed in a 500 ml flask, fitted with a water separator and reflux condenser, until about 6 ml of water have separated out (about 20 hours). The cooled solution is introduced into about 1 liter of ether and is washed with 5 portions of water each of about 200 ml. After drying the solution with Na2SO4, the solvents are stripped off and the crude product is recrystallized as described under 1.1.1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.[C:14](O)(=[O:18])[C:15]([CH3:17])=[CH2:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O>C(Cl)(Cl)Cl.O>[CH3:17][C:15](=[CH2:16])[C:14]([O:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[O:18]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
130 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed in a 500 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
until about 6 ml of water have separated out (about 20 hours)
Duration
20 h
ADDITION
Type
ADDITION
Details
The cooled solution is introduced into about 1 liter of ether
WASH
Type
WASH
Details
is washed with 5 portions of water each of about 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the solution with Na2SO4
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallized

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCCOC1=CC=C(C(=O)O)C=C1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.